Azo-mustard
Description
Historical and Chemical Context of Nitrogen Mustards as DNA Alkylating Agents
Nitrogen mustards are a class of cytotoxic organic compounds characterized by the bis(2-chloroethyl)amino functional group. wikipedia.org Their history is rooted in military applications, having been initially developed in the 1920s and 1930s as potential chemical warfare agents, intended to be more systemically toxic than sulfur mustard. dhd2.orgenvironics.fi Although they were never used on the battlefield, their development had an unforeseen and profound impact on medicine. dhd2.orgenvironics.fi
A pivotal moment occurred during World War II. In December 1943, a German air raid on Bari, Italy, resulted in the release of mustard gas from a damaged Allied vessel, affecting hundreds of soldiers and civilians. wikipedia.org Medical examinations of the survivors revealed a significant decrease in lymphocytes and other white blood cells. wikipedia.orgpharmacologyeducation.org This observation, coupled with classified research conducted by pharmacologists Louis Goodman and Alfred Gilman at the Yale School of Medicine, spurred the investigation of nitrogen mustards as therapeutic agents. wikipedia.orgpharmacologyeducation.org In 1942, they initiated the first clinical trials, administering a nitrogen mustard derivative to a patient with malignant lymphoma, which led to a temporary remission. pharmacologyeducation.org This event marked the beginning of modern cancer chemotherapy. pharmacologyeducation.orgtaylorandfrancis.com
Chemically, nitrogen mustards are not related to the mustard plant; the name originates from the pungent, mustard-like smell of early chemical weapon preparations. wikipedia.orgtandfonline.commdpi.com They function as potent DNA alkylating agents. taylorandfrancis.commdpi.com The mechanism of action involves an intramolecular cyclization, where the nitrogen atom displaces one of the chloride ions to form a highly reactive and unstable cyclic ammonium (B1175870) intermediate, known as an aziridinium (B1262131) ion. wikipedia.orgmdpi.comresearchgate.netnih.gov This electrophilic aziridinium cation is then attacked by nucleophilic sites on the DNA molecule. mdpi.com The primary target for this alkylation reaction is the N7 position of the guanine (B1146940) base. pharmacologyeducation.orgmdpi.comnih.govresearchgate.net
Because nitrogen mustards are bifunctional (possessing two chloroethyl groups), this process can repeat, allowing the agent to form a second covalent bond. This can result in the formation of DNA interstrand cross-links (ICLs), which connect the two strands of the DNA helix. pharmacologyeducation.orgresearchgate.netyoutube.comacs.org These ICLs are particularly cytotoxic as they block DNA replication and transcription, ultimately leading to programmed cell death (apoptosis). wikipedia.orgmdpi.comyoutube.com This ability to damage the DNA of rapidly dividing cells is the basis for their use as anticancer agents. pharmacologyeducation.org Over the years, several derivatives were developed to improve efficacy and reduce toxicity, including well-known compounds like cyclophosphamide, chlorambucil, and melphalan. wikipedia.orgpharmacologyeducation.orgtaylorandfrancis.com
Conceptual Origin and Development of Azo-Mustard Derivatives
The development of this compound derivatives emerged from the ongoing effort to enhance the selectivity and efficacy of nitrogen mustard-based therapies. nih.govnih.gov A key strategy in medicinal chemistry is the design of prodrugs—inactive or less active molecules that are converted into their active form at the target site. This approach aims to reduce systemic toxicity and increase the concentration of the cytotoxic agent within tumor cells. researchgate.net
The conceptual basis for azo-mustards lies in combining the DNA-alkylating nitrogen mustard pharmacophore with an azo (-N=N-) group. nih.gov Azo compounds, widely known for their use as dyes, possess a chemical property that is particularly attractive for prodrug design: the azo bond can be chemically or enzymatically reduced to form two separate amine compounds. researchgate.net This reductive cleavage is a key feature of the metabolism of some azo compounds by microorganisms, such as those in the human gut, and by specific enzymes in the body like azoreductases. researchgate.net
Researchers hypothesized that by incorporating an azo linkage into an aromatic nitrogen mustard structure, they could create a bio-reductive prodrug. researchgate.net The idea was that the resulting this compound compound might be relatively stable and less reactive in the normal physiological, oxygen-rich environment of healthy tissues. However, upon reaching the hypoxic (low oxygen) environment characteristic of many solid tumors, the azo group could be preferentially reduced by enzymes like azoreductases. researchgate.netresearchgate.net This reduction would cleave the molecule, releasing the active nitrogen mustard in the vicinity of the cancer cells, thereby localizing its cytotoxic effect.
The synthesis of these compounds generally involves a two-step process characteristic of azo dye production: the diazotization of an aromatic amine followed by a coupling reaction with another electron-rich aromatic compound. nih.govresearchgate.netunb.ca In the case of azo-mustards, one of the aromatic components would contain the nitrogen mustard moiety. nih.gov A 1964 study by Sugimoto and Oki reported the synthesis of aromatic nitrogen mustards containing an azo group, demonstrating the chemical feasibility of creating these potential anticancer agents. nih.gov This approach represented a rational design strategy to modulate the reactivity and distribution of the mustard agent, aiming for targeted activation and improved therapeutic outcomes. mdpi.com
Early Academic Investigations of this compound Compounds (e.g., mutagenic effects in Drosophila melanogaster)
Following the synthesis of novel chemical compounds, their biological activity must be rigorously evaluated. In the mid-20th century, the fruit fly, Drosophila melanogaster, was a well-established model organism for genetic research, including the study of mutagenesis. Its short life cycle, well-understood genetics, and sensitivity to mutagens made it an ideal system for screening the effects of new chemical agents on DNA. nih.gov
Early academic investigations into azo-mustards included assessing their potential to induce genetic mutations. A key example of this research is a study published in 1960 by C. E. Purdom, which specifically examined the "Mutagenic effects of nitrogen mustard derivatives of azo-benzene compounds in Drosophila melanogaster". nih.govmedchemexpress.cn This research indicates that soon after their initial synthesis, this compound compounds were being subjected to biological testing to understand their interaction with genetic material.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4213-40-5 |
|---|---|
Molecular Formula |
C18H19Cl2N3O2 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H19Cl2N3O2/c1-13-12-14(23(10-8-19)11-9-20)6-7-16(13)21-22-17-5-3-2-4-15(17)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25) |
InChI Key |
JRQFCUCILBFUNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)N=NC2=CC=CC=C2C(=O)O |
Appearance |
Solid powder |
Other CAS No. |
4213-40-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AI 3-26381; AI-3-26381; AI3-26381; |
Origin of Product |
United States |
Chemical Synthesis and Structural Diversification of Azo Mustard Analogues
Methodologies for the Synthesis of Aromatic Nitrogen Mustards Incorporating Azo Groups
The synthesis of aromatic nitrogen mustards that feature an azo group is a multi-step process that combines standard aromatic chemistry with the specific reactions required to form the nitrogen mustard and azo functionalities. nih.gov The most prevalent and versatile method involves the diazotization of a primary aromatic amine followed by an azo coupling reaction. nih.gov
The general synthetic pathway can be outlined as follows:
Formation of the Nitrogen Mustard Moiety : Typically, an aromatic amine is reacted with an agent like ethylene (B1197577) oxide followed by chlorination (e.g., with thionyl chloride or phosphorus oxychloride) to form the N,N-bis(2-chloroethyl)amino group, which is the hallmark of a nitrogen mustard.
Diazotization : An aromatic amine containing the nitrogen mustard group, or a precursor that will be coupled to a nitrogen mustard-containing molecule, is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C). nih.gov The nitrous acid is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid. organic-chemistry.org This reaction converts the primary amino group into a highly reactive diazonium salt (Ar-N₂⁺Cl⁻). organic-chemistry.org
Azo Coupling : The prepared diazonium salt is then reacted with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative. nih.gov This electrophilic aromatic substitution reaction forms the stable azo bond (-N=N-), linking the two aromatic rings and yielding the final azo-mustard compound. nih.gov The position of the coupling is directed by the activating groups on the electron-rich partner, typically occurring at the para position unless it is already occupied. nih.gov
Alternative methods for synthesizing the core azo structure exist, although diazotization remains the most common for this specific application. These methods provide different routes to the azo linkage and can be adapted depending on the desired final structure. mdpi.com
| Synthetic Method for Azo Linkage | Description | Key Reagents |
| Diazotization & Coupling | A primary aromatic amine is converted to a diazonium salt, which then couples with an electron-rich aromatic compound. nih.gov | NaNO₂, HCl (or other strong acid), electron-rich coupling partner (e.g., phenol, aniline). nih.gov |
| Mills Reaction | Condensation of an aromatic nitroso compound with a primary aromatic amine. mdpi.com | Aromatic nitroso compound, primary aromatic amine, acetic acid catalyst. mdpi.com |
| Reductive Coupling | Reduction of aromatic nitro compounds to form a symmetrical azo compound. mdpi.com | Aromatic nitro compound, reducing agent (e.g., LiAlH₄, various metal catalysts). nih.gov |
| Oxidation of Primary Amines | Direct oxidation of primary aromatic amines to form symmetrical azo compounds. nih.gov | Primary aromatic amine, oxidizing agent (e.g., potassium permanganate, lead tetraacetate). nih.gov |
Strategies for Derivatization and Conjugation of this compound Scaffolds
The basic this compound structure can be extensively modified to create prodrugs or complex hybrid molecules. These strategies aim to improve targeting, enhance efficacy, and modulate the compound's physicochemical properties.
The azo bond is an effective linker for creating prodrugs, particularly those designed for activation in specific biological environments. nih.gov A key application is in hypoxia-activated prodrugs, which target the low-oxygen conditions characteristic of solid tumors. nih.gov
The core principle of this prodrug strategy is that the this compound compound is relatively inert and non-toxic in its intact form. nih.gov The azo bond masks the activity of the nitrogen mustard. When the prodrug reaches a hypoxic region, such as a tumor, it is metabolized by enzymes called azoreductases. researchgate.net These enzymes, which are prevalent in the gut microflora and can be expressed in tumor cells, catalyze the reductive cleavage of the azo bond. researchgate.netnih.gov This cleavage breaks the molecule into two separate aromatic amine fragments, one of which is the active, cytotoxic aniline mustard. nih.gov The release of the active drug at the target site allows for localized cytotoxic action while minimizing systemic toxicity.
This design has been successfully applied in creating bimodal therapeutic agents. For example, a prodrug can link a photosensitizer and an aniline mustard via an azo bond. nih.gov Under hypoxic conditions, the bond is cleaved, releasing both a potent chemotherapeutic agent (the aniline mustard) and a more effective photosensitizer for photodynamic therapy. nih.gov
Hybridization involves covalently linking a nitrogen mustard to another distinct molecule, which may have its own therapeutic function or act as a targeting moiety. frontiersin.org The azo group can function as a stable and synthetically accessible linker within these hybrid structures. nih.gov
The design of these hybrids is guided by structure-activity relationships (SAR), which seek to understand how chemical modifications affect biological activity. nih.govnih.gov For instance, the electronic properties of substituents on the aromatic rings can significantly influence the reactivity of the nitrogen mustard and the properties of the azo dye. nih.govnih.gov Attaching electron-withdrawing or electron-donating groups can modulate the alkylating activity of the mustard and the susceptibility of the azo bond to reduction. nih.gov
A notable example is the synthesis of a hybrid molecule combining a BODIPY dye (a photosensitizer), an aniline mustard (a chemotherapeutic agent), and an azo bond linker. nih.gov This creates a single molecule capable of bimodal chemo-photodynamic therapy, activated by the specific conditions of the tumor microenvironment. nih.gov The synthesis of such molecules demonstrates the utility of the this compound scaffold in creating multifunctional therapeutic agents.
| Hybrid Molecule Example | Components | Therapeutic Approach | Activation Mechanism |
| BODIPY-Azo-Aniline Mustard nih.gov | Photosensitizer: BODIPY dyeLinker: Azo bondCytotoxic Agent: Aniline mustard | Bimodal Chemo-Photodynamic Therapy | Hypoxia-induced reductive cleavage of the azo bond by azoreductases releases the aniline mustard and a more potent photosensitizer. nih.gov |
Molecular Mechanisms of Azo Mustard Interactions with Biological Macromolecules
Aziridinium (B1262131) Ion Formation: A Key Reactive Intermediate in Azo-Mustard Activity
The biological action of an this compound, like other nitrogen mustards, is initiated by a crucial intramolecular cyclization reaction. nih.gov This process does not require enzymatic activation and occurs under physiological conditions. agnesscott.org The nitrogen atom of the bis(2-chloroethyl)amine (B1207034) group acts as an internal nucleophile, attacking one of the β-carbon atoms of the chloroethyl side chains. This reaction displaces a chloride ion, which is a good leaving group, resulting in the formation of a highly strained, three-membered ring structure known as the aziridinium ion (also referred to as an ethyleneiminium ion). nih.govwikipedia.orgresearchgate.net
This aziridinium cation is extremely reactive due to the combination of the positive charge on the nitrogen atom and the significant ring strain of the three-membered ring. nih.govwikipedia.org This high reactivity makes it a potent electrophile, primed to react with nucleophilic centers in biological molecules. nih.govagnesscott.org The formation of this intermediate is the rate-limiting step in the alkylation process and is fundamental to the compound's ability to covalently modify macromolecules. nih.gov The process is dependent on factors like the surrounding solvent molecules, which can influence the stability of the transition state and the ionization of the carbon-chlorine bond. nih.gov
DNA Alkylation by this compound Compounds
The primary target for the electrophilic aziridinium ion is DNA. The interaction is a covalent modification known as alkylation, where the this compound molecule forms a stable bond with the DNA structure, disrupting its normal function. nih.gov
Once formed, the highly electrophilic aziridinium ion is readily attacked by nucleophilic sites within the DNA molecule. nih.govagnesscott.org The electron-rich nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA are the principal targets. researchgate.net Extensive research has identified a clear hierarchy of preferential binding sites for nitrogen mustards.
The most frequent site of alkylation is the N7 position of guanine (B1146940) residues. researchgate.netnih.govnih.govresearchgate.net This site is particularly susceptible due to its high nucleophilicity and accessibility within the major groove of the DNA double helix. nih.gov Other nucleophilic sites on DNA bases are also targeted, although typically at a lower frequency. These include the N3 position of adenine, and the N3 position of cytosine. researchgate.netnih.gov In addition to the bases, the phosphodiester backbone of DNA can also be alkylated, leading to the formation of phosphotriesters. nih.gov The specific sequence of DNA can also influence reactivity, with certain sequences like 5'-GNC-3' being particularly vulnerable to cross-linking. nih.gov
| Rank | DNA Binding Site | Base | Location in Helix |
| 1 | N7 | Guanine | Major Groove |
| 2 | N3 | Adenine | Minor Groove |
| 3 | N3 | Cytosine | Minor Groove |
| 4 | Oxygen atoms | Phosphodiester Linkage | DNA Backbone |
This table provides a generalized ranking of nucleophilic sites in DNA targeted by nitrogen mustard compounds.
As bifunctional agents, azo-mustards possess two reactive chloroethyl groups. This allows for two distinct types of DNA adducts to be formed. nih.gov The first reaction between an aziridinium ion and a DNA base results in a monofunctional adduct , where the drug molecule is covalently attached to the DNA at a single point. nih.govnih.gov These monoadducts are the most common lesions formed by nitrogen mustards. nih.gov
Following the initial monoalkylation, the second chloroethyl arm of the this compound can undergo a similar intramolecular cyclization to form another aziridinium ion. This second reactive site can then alkylate another nucleophilic position on the DNA, resulting in a bifunctional adduct , also known as a cross-link. agnesscott.orgresearchgate.net While less frequent than monoadducts, these bifunctional lesions are considered to be significantly more cytotoxic. nih.gov
The ability to form bifunctional adducts allows azo-mustards to create two main types of DNA cross-links:
Intrastrand Cross-links: The this compound molecule reacts with two nucleobases on the same strand of DNA. nih.govwikipedia.org This can occur, for example, between two adjacent guanine bases.
Interstrand Cross-links (ICLs): This more complex lesion occurs when the this compound bridges the two opposing strands of the DNA double helix. nih.govwikipedia.org A common ICL formed by nitrogen mustards involves the N7 atoms of guanine residues on opposite strands, often in a 5'-GNC-3' sequence. nih.govwikipedia.org The formation of an ICL covalently links the two DNA strands, preventing their separation. nih.govresearchgate.net
The covalent attachment of this compound adducts to DNA leads to significant structural distortion and functional impairment. nih.govwikipedia.org Interstrand cross-links are particularly disruptive, as they physically prevent the unwinding of the DNA helix, a process essential for both DNA replication and transcription. nih.govnih.govresearchgate.net This blockage of strand separation effectively halts these fundamental cellular processes, leading to cell cycle arrest and cytotoxicity. nih.gov
The formation of adducts, particularly at the N7 position of guanine, introduces a positive charge into the purine ring system. nih.gov This weakens the N-glycosidic bond connecting the guanine base to the deoxyribose sugar, a process that can lead to the spontaneous cleavage of this bond and the loss of the base from the DNA backbone, an event known as depurination . nih.gov This creates an abasic (AP) site, which is itself a form of DNA damage. The alkylation can also destabilize the DNA helix, causing localized distortions such as minor bending and unwinding. nih.gov Ultimately, the overwhelming presence of these lesions can trigger programmed cell death (apoptosis). researchgate.netwikipedia.org
| Adduct Type | Consequence | Cellular Process Affected |
| Interstrand Cross-link | Prevents DNA strand separation | DNA Replication, Transcription |
| Intrastrand Cross-link | Distorts helix, creates block for polymerases | DNA Replication, Transcription |
| Monoadduct | Can lead to depurination and base mispairing | DNA Replication, Genome Stability |
| Phosphotriester | Alters backbone charge and structure | DNA Stability |
Interactions of this compound with Other Biomolecules (e.g., RNA cross-linking)
While DNA is the primary pharmacological target, the high reactivity of the aziridinium ion intermediate means that azo-mustards can, in principle, alkylate other nucleophilic molecules within the cell. This includes ribonucleic acid (RNA) and proteins. researchgate.netresearchgate.net RNA, being rich in potential nucleophilic sites similar to those in DNA, can also be a target for alkylation. Such interactions could potentially lead to RNA cross-linking or the formation of RNA-protein cross-links, disrupting processes like translation and gene regulation. nih.gov However, the biological consequences of these interactions are considered secondary to the profound and cytotoxic effects of DNA damage.
Cellular and Subcellular Responses to Azo Mustard Exposure
Impact on Cell Cycle Progression and Induction of Cell Cycle Arrest by Azo-Mustards
By damaging DNA, azo-mustards effectively disrupt normal cell cycle progression, forcing the cell to halt its division to allow time for repair. nih.govnih.gov The activation of DDR kinases like ATM and ATR leads to the phosphorylation and activation of the effector kinases CHK1 and CHK2. nih.gov These kinases, along with the tumor suppressor protein p53, are central to enforcing cell cycle checkpoints. nih.govnih.gov
Activation of these checkpoint pathways by mustards slows progression through the cell cycle, often leading to arrest in specific phases. nih.gov Studies with nitrogen mustards have demonstrated blocks in the S phase and G2/M phase of the cell cycle. rutgers.eduresearchgate.net The specific phase of arrest can depend on the cell type and the extent of the damage. researchgate.netnih.gov For instance, in some bladder cancer cell lines, treatment resulted in G2 phase arrest, while in others, an increase in the sub-G1 population, indicative of apoptosis, was observed. researchgate.netnih.gov This arrest is a critical protective mechanism, as it prevents the replication of damaged DNA and the propagation of mutations, which could otherwise lead to genomic instability and cell death. nih.govresearchgate.net
Mechanisms of Programmed Cell Death Induction by Azo-Mustards (e.g., apoptosis, p53-mediated pathways, mitochondria-mediated apoptosis)
When DNA damage is too severe to be repaired, azo-mustards trigger programmed cell death, primarily through apoptosis, to eliminate the compromised cells. researchgate.netnih.gov This process can be initiated through several interconnected pathways.
The p53 protein, often called the "guardian of the genome," plays a pivotal role. nih.govnih.gov Following DNA damage, p53 is stabilized and activated, leading to the transcription of pro-apoptotic genes. nih.govnih.gov The activation of p53-mediated pathways is a key mechanism by which cells with irreparable damage are directed towards apoptosis. nih.govmdpi.com
A central route for apoptosis induction by these compounds is the mitochondria-mediated (or intrinsic) pathway. rutgers.edunih.gov Studies with the nitrogen mustard mechlorethamine (B1211372) have shown that it causes a time- and concentration-dependent induction of apoptosis associated with the selective activation of specific caspases. rutgers.edu This process involves the activation of initiator caspase-9 and executioner caspases-3, -6, and -7. rutgers.edu The activation of caspase-9 is a hallmark of the mitochondrial pathway, occurring after the release of cytochrome c from the mitochondria into the cytoplasm. nih.govmdpi.com This release is regulated by the Bcl-2 family of proteins, with azo-mustard exposure leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-xL, thereby promoting mitochondrial outer membrane permeabilization. rutgers.edu
| Apoptotic Component | Role in this compound Induced Apoptosis | Source(s) |
| p53 | Activated by DNA damage; transcriptionally activates pro-apoptotic genes. | nih.govnih.govnih.gov |
| Mitochondria | Central organelle in the intrinsic apoptotic pathway; releases cytochrome c. | rutgers.edunih.gov |
| Bax | Pro-apoptotic protein; levels increase upon exposure, promoting mitochondrial permeabilization. | rutgers.edu |
| Bcl-xL | Anti-apoptotic protein; levels decrease upon exposure. | rutgers.edu |
| Cytochrome c | Released from mitochondria; binds to Apaf-1 to form the apoptosome. | nih.govmdpi.com |
| Caspase-9 | Initiator caspase activated by the apoptosome. | rutgers.edumdpi.com |
| Caspase-3, -6, -7 | Executioner caspases activated by caspase-9, leading to the dismantling of the cell. | rutgers.edu |
Cellular Adaptive and Resistance Mechanisms to this compound Action (e.g., O-methylguanine methyl-transferase (MGMT), circumvention of cellular drug resistance pathways)
Cells can develop or possess intrinsic mechanisms of resistance to the cytotoxic effects of alkylating agents like azo-mustards. One of the key mechanisms involves the direct reversal of DNA damage by repair enzymes. O6-methylguanine-DNA methyltransferase (MGMT) is a critical DNA repair protein that removes alkyl groups from the O6 position of guanine (B1146940), a common site of modification by these agents. researchgate.net By repairing these lesions before they can lead to cross-linking or replication errors, MGMT can significantly reduce the efficacy of the drug, thus acting as a resistance factor. researchgate.net Strategies to inhibit MGMT are sometimes employed to enhance the anti-neoplastic activity of alkylating agents. researchgate.net
Beyond specific repair enzymes, cells can employ broader resistance strategies. This can involve increasing the expression of drug efflux pumps, altering drug metabolism, or enhancing general DNA repair capacity. The ability to circumvent these cellular drug resistance pathways is a significant goal in the development of more effective mustard-based therapies.
Modulation of Cellular Signaling and Epigenetic Processes by Azo Moieties
The impact of azo-mustards extends beyond direct DNA damage to the modulation of various cellular signaling and epigenetic processes. Exposure can trigger stress-related signaling pathways, such as the mitogen-activated protein kinase (MAPK) signaling cascade, which can influence cell fate decisions between survival, arrest, and apoptosis. rutgers.edu
Furthermore, there is growing evidence that mustard compounds can induce epigenetic perturbations. nih.gov Epigenetic mechanisms, which include DNA methylation and post-translational modifications of histones, regulate gene expression without altering the DNA sequence itself. nih.govnih.gov Exposure to mustards may alter the activity of enzymes responsible for these modifications, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). nih.govmdpi.com Such epigenetic changes can lead to aberrant gene expression patterns, potentially contributing to the long-term pathological consequences of exposure. nih.govnih.gov The azo moiety itself, separate from the mustard's alkylating function, may also play a role in modulating these signaling and epigenetic landscapes, although this area requires further investigation.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Azo Mustard Compounds
Influence of the Azo Group on Azo-Mustard Compound Reactivity and Biological Activity
The defining feature of an this compound is the presence of the azo bond (–N=N–), which serves as a bioreductive "switch." In its intact form, the this compound is generally stable and exhibits low cytotoxicity. The biological activity is deliberately suppressed by the azo moiety, which modulates the electronic properties of the attached aromatic nitrogen mustard. The core mechanism of action relies on the metabolic cleavage of the azo linkage. tandfonline.com
This reduction is often catalyzed by azoreductase enzymes, which are present in the liver but are notably active in the hypoxic (low-oxygen) environments characteristic of solid tumors. tandfonline.comfrontiersin.org This process breaks the azo bond, releasing two separate aromatic amine compounds. One of these breakdown products is the highly reactive aromatic nitrogen mustard, which is then free to exert its cytotoxic effects. This targeted activation in hypoxic tissues is a key strategy to increase selectivity towards cancer cells while minimizing damage to healthy, oxygen-rich tissues. nih.gov
The reactivity of the compound is thus intrinsically linked to the ease of reduction of the azo group. Electron-withdrawing substituents on the aromatic rings can facilitate this reduction, potentially leading to faster activation. The azo group, therefore, transforms the nitrogen mustard into a prodrug, with its biological activity being contingent upon its metabolic activation through bioreduction.
Impact of Substituent Effects on the Nitrogen Mustard Pharmacophore in this compound Analogues
The biological activity of this compound analogues can be finely tuned by adding various substituents to the aromatic rings. These substituents exert their influence through a combination of electronic and steric effects, which can alter both the reactivity of the mustard pharmacophore and the bioreductive activation of the azo group. libretexts.org
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
EWGs (e.g., -NO₂, -CN, -COOH) decrease the electron density on the aromatic ring and, by extension, on the mustard's nitrogen atom. This further slows the formation of the aziridinium (B1262131) ion, generally decreasing the compound's reactivity and toxicity. ebrary.net However, an EWG might simultaneously make the azo group more susceptible to reduction, potentially leading to faster activation.
EDGs (e.g., -CH₃, -OCH₃) increase the electron density on the mustard's nitrogen, which can increase its reactivity by facilitating the formation of the aziridinium ion.
Steric Effects: The size and position of a substituent can hinder the approach of the mustard to its DNA target or influence its interaction with the activating azoreductase enzymes.
Studies on related azo dyes and aromatic mustards have provided clear examples of these principles. For instance, the addition of a strongly electron-withdrawing carboxyl group directly to the aromatic ring of a nitrogen mustard can reduce its activity to unsatisfactory levels. ebrary.net Conversely, sulfonation of certain azo dyes has been shown to decrease their mutagenic activity.
The following table summarizes the predicted influence of common substituents on the activity of a hypothetical this compound.
| Substituent | Electronic Effect | Predicted Impact on Mustard Reactivity | Predicted Impact on Azo Group Reduction |
| -NO₂ (Nitro) | Strong EWG | Decrease | Increase |
| -COOH (Carboxyl) | EWG | Decrease | Increase |
| -Cl (Chloro) | EWG (Inductive), Weak EDG (Resonance) | Decrease | Increase |
| -CH₃ (Methyl) | EDG | Increase | Decrease |
| -OCH₃ (Methoxy) | Strong EDG (Resonance) | Increase | Decrease |
Computational and Predictive Models for this compound SAR (e.g., QSAR of related azo dyes)
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. nih.govazolifesciences.com For azo-mustards and related compounds like azo dyes, QSAR models are developed to predict properties such as mutagenicity or toxicity based on calculated molecular descriptors. tandfonline.comnih.gov These models are built using statistical methods or machine learning algorithms like Support Vector Machines (SVM). frontiersin.orgnih.gov
The development of a predictive QSAR model involves calculating a wide range of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors fall into several categories:
Quantum-Chemical Descriptors: These are derived from quantum mechanics calculations and describe the electronic properties of a molecule. They are crucial for modeling chemical reactivity. chnpu.edu.uaresearchgate.net Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the charges on individual atoms. chnpu.edu.uaresearchgate.net
Topological Descriptors: These describe the connectivity and shape of the molecule, such as the polar surface area (PSA) and various connectivity indices. researchgate.net
Constitutional Descriptors: These are the most straightforward descriptors, including molecular weight and counts of specific atoms or functional groups.
Physicochemical Descriptors: Properties like the partition coefficient (LogP), which measures lipophilicity, and aqueous solubility (LogS) are critical for predicting how a drug will be absorbed and distributed. researchgate.netresearchgate.net
By identifying the descriptors that are most significantly correlated with biological activity, a mathematical model can be constructed to predict the activity of new, untested this compound analogues. nih.gov This allows for the rational design of more effective and selective compounds while reducing the need for extensive experimental synthesis and testing.
| Descriptor Category | Example Descriptors | Relevance to this compound Activity |
| Quantum-Chemical | HOMO/LUMO Energy, Atomic Charges | Predicts chemical reactivity, susceptibility to reduction, and ability to form the aziridinium ion. |
| Physicochemical | LogP (Lipophilicity), LogS (Solubility) | Influences membrane transport, absorption, and distribution to the tumor site. |
| Topological | Polar Surface Area (PSA) | Relates to membrane permeability and bioavailability. |
| Constitutional | Molecular Weight, Atom Counts | Basic properties that influence overall size, shape, and interactions. |
Advanced Academic Research Directions and Theoretical Considerations for Azo Mustard Chemistry
Design Principles for Targeted Azo-Mustard Delivery Systems
The core principle behind targeted this compound systems is the selective activation of the cytotoxic mustard moiety at a specific physiological location, thereby minimizing systemic exposure and enhancing therapeutic efficacy. This is primarily achieved by designing the azo bond to be cleaved only under conditions characteristic of the target environment.
Hypoxia-Activated Prodrugs (HAPs):
A prominent strategy involves exploiting the hypoxic microenvironment of solid tumors. nih.gov Tumor hypoxia is associated with elevated levels of nitroreductase enzymes (NTRs), which can efficiently reduce azo bonds. nih.gov This feature is harnessed to create hypoxia-activated prodrugs (HAPs) where an azo group links a mustard warhead to a carrier or imaging molecule. nih.govmdpi.com
The fundamental mechanism relies on the selective reduction of the azo moiety by NTRs within the low-oxygen tumor environment. nih.gov This reductive cleavage splits the molecule, releasing the active nitrogen mustard or aniline (B41778) mustard agent to exert its cytotoxic effect locally. nih.govnih.gov Under normal oxygen conditions (normoxia), these prodrugs remain largely intact and inactive. researchgate.net
Several research groups have developed theranostic (therapeutic + diagnostic) HAPs based on this principle. For instance, a prodrug was designed consisting of a nitrogen mustard, a near-infrared (NIR) fluorophore, and an azo group as the hypoxia-reactive trigger. nih.gov In its intact state, the fluorophore's signal is quenched. Upon entering a hypoxic region and subsequent reduction of the azo bond by NTRs, the active mustard and the fluorophore are simultaneously released, allowing for real-time visualization of drug activation at the tumor site. nih.gov Another design, AzP1, utilized the inherent fluorescence of the drug SN-38, which was quenched when linked via an azo bond and restored upon hypoxic activation. nih.gov
Tumor-Affinity Carriers:
To further enhance specificity, this compound constructs can be conjugated to molecules with a natural affinity for tumor cells. While specific research on this compound tumor-affinity carriers is an emerging area, the principles are well-established in the broader field of drug delivery. This "modular" design approach could involve linking the this compound to: mdpi.comencyclopedia.pub
Peptides or Antibodies: Targeting specific receptors or antigens overexpressed on the surface of cancer cells.
Small Molecules: Ligands that bind to specific tumor-associated proteins.
The goal is a two-tiered targeting system: the carrier first localizes the compound to the tumor tissue, and then the hypoxic environment triggers the release of the mustard payload.
Polymeric Conjugates:
Conjugating azo-mustards to polymer backbones represents a sophisticated strategy to improve pharmacokinetics and achieve passive targeting. nih.govnih.gov The principles of polymer-drug conjugates can be applied to this compound chemistry:
Polymer Selection: Biocompatible and water-soluble polymers like Poly(ethylene glycol) (PEG) or N-(2-hydroxypropyl methacrylamide) (HPMA) copolymers can be used as the scaffold. nih.govnih.gov
Enhanced Permeability and Retention (EPR) Effect: By creating a macromolecular construct, the conjugate can preferentially accumulate in tumor tissue due to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors. nih.gov
Controlled Release: The azo linkage serves as a stimuli-responsive linker, ensuring that the mustard is released from the polymer backbone primarily within the targeted hypoxic tumor tissue. mdpi.comnih.gov
This approach combines the benefits of improved drug solubility and circulation time with the precision of hypoxia-activated release. nih.govnih.gov
| Delivery System | Activation Principle | Key Components | Theoretical Advantage |
|---|---|---|---|
| Hypoxia-Activated Prodrug (HAP) | Enzymatic reduction of the azo bond by nitroreductases in low-oxygen environments. nih.gov | Azo bond (trigger), Mustard warhead (payload), Optional fluorophore (reporter). nih.gov | Spatiotemporal drug release specifically within hypoxic tumor regions. nih.govresearchgate.net |
| Tumor-Affinity Carrier Conjugate | Initial localization via a targeting moiety, followed by hypoxia-activated release. | Targeting ligand (e.g., peptide), this compound unit. | Dual-targeting for enhanced specificity to cancer cells. |
| Polymeric Conjugate | Passive accumulation in tumors via the EPR effect, followed by hypoxia-activated release. nih.gov | Polymer backbone (e.g., PEG), this compound unit. | Improved pharmacokinetics, solubility, and tumor accumulation. nih.govnih.gov |
Integration of Azo-Mustards into Chemical Biology Tool Development
The unique properties of the azo group, particularly its responsiveness to external stimuli like light, make it an ideal component for creating sophisticated chemical biology tools to probe and control biological processes with high precision.
Photo-controllable Systems:
The azobenzene (B91143) unit can undergo reversible isomerization from its stable trans form to a cis form upon irradiation with light of a specific wavelength (typically UV or blue light), and can revert to the trans form with a different wavelength or thermally. This photoswitching capability allows for external, non-invasive control over molecular activity.
A groundbreaking application of this principle is the development of photoswitchable Azo-PROTACs (Proteolysis Targeting Chimeras). acs.orgnih.gov PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. nih.govazolifesciences.com By incorporating an azobenzene moiety into the linker connecting the target-binding ligand and the E3-recruiting ligand, researchers have created tools for light-controlled protein knockdown. acs.orgnih.govresearchgate.net
Mechanism of Action: The geometric change between the trans and cis isomers alters the distance and orientation between the two ends of the Azo-PROTAC. researchgate.net This change can switch the molecule between an active conformation, which can form a stable ternary complex (Target Protein-PROTAC-E3 Ligase) leading to protein degradation, and an inactive conformation, which cannot. nih.gov For example, studies on an Azo-PROTAC targeting the BCR-ABL protein showed that the trans configuration effectively induced protein degradation, while the light-induced cis form was inactive. nih.gov This allows for the reversible turning "on" and "off" of protein degradation simply by exposing the cells to light. nih.gov
Protein Degradation Applications:
The development of Azo-PROTACs exemplifies a significant advance in chemical biology, providing a method to reversibly control endogenous protein levels. nih.gov This offers a powerful tool for studying protein function with high temporal and spatial resolution. By combining the cytotoxic potential of a mustard compound with the photo-controllable degradation machinery, one could theoretically design "photo-controllable alkylating agents." Such a molecule would remain inert until light of a specific wavelength activates its protein-degrading (or other) function, offering an additional layer of control over cellular processes.
| Compound Class | Core Technology | Mechanism | Application |
|---|---|---|---|
| Azo-PROTAC | Proteolysis Targeting Chimera (PROTAC) | Light-induced isomerization of the azobenzene linker switches the molecule between active and inactive states for inducing protein ubiquitination. acs.orgresearchgate.net | Reversible, light-controlled knockdown of specific endogenous proteins (e.g., BCR-ABL). nih.govnih.gov |
| Azo-PDT Agent | Photodynamic Therapy (PDT) | An azo bond links a photosensitizer to a mustard warhead, enabling hypoxia-triggered release for bimodal therapy. | Combined chemo- and photodynamic therapy with hypoxia-selectivity. |
Investigation of this compound Interactions with Microbial Systems
The human body, particularly the gut, is host to a vast community of microbes that possess a diverse enzymatic repertoire. A key area of research is the metabolism of azo compounds by these microbial systems, a process with direct implications for azo-mustards.
Bacterial Reduction of Azo Dyes:
It is well-documented that various bacteria, especially anaerobic bacteria found in the human intestinal tract, can reductively cleave the azo bond (–N=N–). nih.govnih.gov This process is catalyzed by enzymes known as azoreductases. nih.govnih.gov
Mechanism: The reaction proceeds via a ping-pong mechanism where the enzyme's flavin cofactor (e.g., FMN) is first reduced by an electron donor like NAD(P)H. nih.govwikipedia.org The reduced flavin then transfers electrons to the azo compound, cleaving the azo bond and typically producing two primary amine molecules. nih.govwikipedia.org The mechanism requires the azo compound to tautomerize to a quinone-imine form, which is the actual substrate for the enzyme. nih.gov
Enzymes and Organisms: Azoreductases are found in a wide range of bacteria, including species from the genera Clostridium, Eubacterium, Bacillus, and Pseudomonas. acs.org These enzymes are often cytosolic and can act on a broad range of azo substrates. nih.gov
Given that the fundamental chemical structure being targeted is the azo bond, it is highly probable that azo-mustards would be substrates for these bacterial azoreductases. If an this compound were to reach the colon, the local microbiota could reductively cleave the azo linkage, releasing the active mustard warhead. This presents both a challenge and an opportunity: while it could lead to unintended activation and toxicity in the gut, it also opens the door for designing colon-specific prodrugs that are activated by the gut microbiome for treating diseases like colorectal cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
